molecular formula C15H13FO2 B8131365 3-(3-Fluorophenethyl)benzoic acid

3-(3-Fluorophenethyl)benzoic acid

Cat. No.: B8131365
M. Wt: 244.26 g/mol
InChI Key: QINMNZYRWGMGSE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenethyl)benzoic acid is an organic compound with the molecular formula C15H13FO2. It is a derivative of benzoic acid, where a fluorophenethyl group is attached to the third carbon of the benzoic acid ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-Fluorophenethyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve 3-fluorophenylboronic acid and 3-bromobenzoic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under elevated temperatures.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

    Substitution: Formation of substituted fluorophenethylbenzoic acids.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoic acid: Similar structure but lacks the phenethyl group.

    3-(4-Fluorophenethyl)benzoic acid: Similar structure with the fluorine atom on the fourth carbon of the phenethyl group.

    3-(3-Chlorophenethyl)benzoic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

3-(3-Fluorophenethyl)benzoic acid is unique due to the specific positioning of the fluorine atom and the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-[2-(3-fluorophenyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-14-6-2-4-12(10-14)8-7-11-3-1-5-13(9-11)15(17)18/h1-6,9-10H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINMNZYRWGMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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